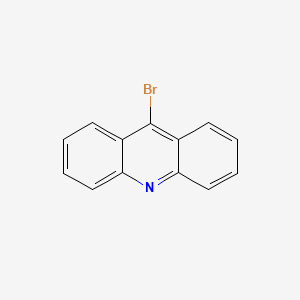

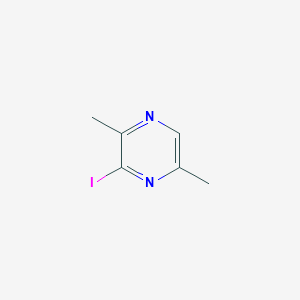

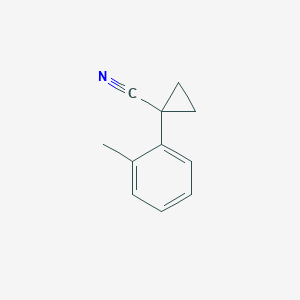

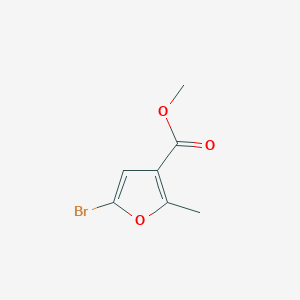

![molecular formula C8H6N4 B1601965 2-(Imidazo[1,2-a]pirimidin-2-il)acetonitrilo CAS No. 57892-72-5](/img/structure/B1601965.png)

2-(Imidazo[1,2-a]pirimidin-2-il)acetonitrilo

Descripción general

Descripción

“2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 57892-72-5. It has a molecular weight of 158.16 . The IUPAC name for this compound is 2-(imidazo[1,2-a]pyrimidin-2-yl)acetonitrile .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile”, has been reported in various studies . For instance, one study reported a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .Molecular Structure Analysis

The InChI code for “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” is 1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2 . This indicates the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” have been studied in various contexts . For example, one study reported a copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyridines .It is stored at a temperature of 28°C . More specific physical and chemical properties such as melting point and NMR data are not available in the search results.

Aplicaciones Científicas De Investigación

Síntesis de compuestos quirales

El andamiaje de imidazo[1,2-a]pirimidina es fundamental en la síntesis de compuestos quirales. Estas estructuras son cruciales para crear sustancias enantioméricamente puras, que son esenciales para el desarrollo de ciertos fármacos. La capacidad del compuesto para participar en reacciones multicomponentes y reacciones de condensación lo convierte en un activo valioso en la construcción de estas moléculas complejas .

Desarrollo de fármacos

En química medicinal, el núcleo de imidazo[1,2-a]pirimidina se asocia con una amplia gama de actividades farmacológicas. Su patrón estructural se encuentra en medicamentos con propiedades anticancerígenas, ansiolíticas y antiinflamatorias. La funcionalización de este compuesto en la posición 3 es particularmente significativa para crear nuevos medicamentos .

Actividad anticancerígena

Los compuestos derivados de imidazo[1,2-a]pirimidina han mostrado potencial en terapias contra el cáncer. Su capacidad para inhibir ciertos procesos celulares los convierte en candidatos para el desarrollo de fármacos dirigidos a varios tipos de cáncer .

Terapéutica cardiovascular

El potencial terapéutico cardiovascular de los derivados de imidazo[1,2-a]pirimidina está relacionado con su acción en las vías biológicas relacionadas con las enfermedades cardíacas. La investigación en esta área explora el uso de estos compuestos en el tratamiento de afecciones como la hipertensión y la arritmia .

Aplicaciones antibacterianas y antimicrobianas

Los compuestos de imidazo[1,2-a]pirimidina exhiben propiedades antibacterianas y antimicrobianas, lo que los hace útiles en el desarrollo de nuevos antibióticos. Su mecanismo de acción a menudo involucra la interrupción de la pared celular bacteriana o la interferencia con enzimas bacterianas esenciales .

Agroquímicos

El motivo estructural de imidazo[1,2-a]pirimidina también se encuentra en los agroquímicos. Estos compuestos pueden servir como pesticidas o herbicidas potentes, proporcionando una base química para proteger los cultivos contra diversas plagas y enfermedades .

Síntesis de química verde

Se ha aplicado un enfoque de química verde a la síntesis de derivados de imidazo[1,2-a]pirimidina, utilizando catalizadores como nanopartículas de oro. Este método enfatiza la importancia de las prácticas ambientalmente amigables en la síntesis química .

Tratamiento de la enfermedad de Alzheimer

La investigación sugiere que los derivados de imidazo[1,2-a]pirimidina podrían usarse en el tratamiento de la enfermedad de Alzheimer. Su interacción con objetivos biológicos relevantes para la patología de la enfermedad ofrece una vía prometedora para la intervención terapéutica .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been studied for their interaction with iron (ii) complexes .

Mode of Action

Related compounds have been observed to undergo thermal spin-crossover equilibria on cooling . This suggests that the compound might interact with its targets in a similar manner, influencing their spin state properties.

Biochemical Pathways

The spin-crossover (sco) complexes, which are related to this compound, have been heavily studied for their role in the design of new catalysts and photosensitisers from base metal centres .

Result of Action

Related compounds have been observed to exhibit a ligand-based emission in solution at room temperature . This suggests that the compound might have similar effects.

Action Environment

It’s worth noting that the related compounds’ actions have been observed to be influenced by temperature changes .

Análisis Bioquímico

Biochemical Properties

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific proteins, influencing their activity and stability. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating gene expression, it can alter cellular metabolism and impact the overall function of the cell. For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress response, leading to changes in cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to alterations in cell viability and function, while in vivo studies indicate potential long-term impacts on tissue health .

Dosage Effects in Animal Models

The effects of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, it may influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential .

Subcellular Localization

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile exhibits specific subcellular localization, which can impact its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Propiedades

IUPAC Name |

2-imidazo[1,2-a]pyrimidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWVXCUJWKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482104 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57892-72-5 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57892-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.